REACTION_CXSMILES
|
[NH2:1][C:2]1[N:11]=[C:10]([NH2:12])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:14]#[N:15])[C:8]=2[CH3:13])[N:3]=1.[CH3:16][O:17][C:18]1[CH:19]=[C:20]([CH:22]=[C:23]([O:27][CH3:28])[C:24]=1[O:25][CH3:26])N.[H][H]>[Ni].O.C(O)(=O)C>[NH2:1][C:2]1[N:11]=[C:10]([NH2:12])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH2:14][NH:15][C:20]3[CH:22]=[C:23]([O:27][CH3:28])[C:24]([O:25][CH3:26])=[C:18]([O:17][CH3:16])[CH:19]=3)[C:8]=2[CH3:13])[N:3]=1
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Name
|
|
Quantity
|
1.1 g
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Type
|
reactant
|
Smiles
|
NC1=NC2=CC=C(C(=C2C(=N1)N)C)C#N
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Name
|
|
Quantity
|
4.6 g
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Type
|
reactant
|
Smiles
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COC=1C=C(N)C=C(C1OC)OC
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Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
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[Ni]
|
Name
|
|
Quantity
|
30 mL
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Type
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solvent
|
Smiles
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O
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Name
|
|
Quantity
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70 mL
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Type
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solvent
|
Smiles
|
C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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After this time the reaction mixture was filtered
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Type
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ADDITION
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Details
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The filter cake was slurried with a boiling mixture of 15 mL of water and 35 mL of acetic acid
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Type
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FILTRATION
|
Details
|
was then filtered
|
Type
|
FILTRATION
|
Details
|
After this time the reaction mixture was filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure to a residual oil
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Type
|
WASH
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Details
|
Elution
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to a residual solid
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Type
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CUSTOM
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Details
|
The solid was recrystallized from water
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC2=CC=C(C(=C2C(=N1)N)C)CNC1=CC(=C(C(=C1)OC)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 27.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |